molecular formula C8H6N2O3 B2475735 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid CAS No. 1257901-69-1

1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid

Cat. No. B2475735
CAS RN: 1257901-69-1
M. Wt: 178.147
InChI Key: FCHLMUTYELRQQC-UHFFFAOYSA-N
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Description

“1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1257901-69-1 . It has a molecular weight of 178.15 . The IUPAC name for this compound is 1-oxo-1,2-dihydropyrrolo [1,2-c]pyrimidine-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N2O3/c11-7(12)6-4-5-2-1-3-10(5)8(13)9-6/h1-4H, (H,9,13) (H,11,12) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Synthetic Chemistry Applications : The compound and its derivatives have been widely studied for their synthetic applications. Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, which are derivatives of tetrahydropyrimidine carboxylic acid, to develop methodologies for synthesizing pyrimido and thiazolo pyrimidines (Kappe & Roschger, 1989). Similarly, Abe (1987) described the synthesis of cyclohepta pyrrolo pyrimidin-4-ones, demonstrating the versatility of these compounds in organic synthesis (Abe, 1987).

  • Chemical Properties and Reactions : The chemical properties and reactions of these compounds have been explored in several studies. For instance, Ukrainets et al. (2009) focused on the synthesis and properties of pyrimidin-2-ylamides of hydroxyquinoline carboxylic acids, highlighting the compound's reactivity and potential for microbiological investigations (Ukrainets et al., 2009). Similarly, Stájer et al. (2006) investigated the retro Diels-Alder method for synthesizing pyrrolo pyrimidinediones, contributing to the understanding of reaction mechanisms in heterocyclic chemistry (Stájer et al., 2006).

  • Antitumor and Antifolate Properties : Some studies have explored the potential antitumor properties of pyrrolo pyrimidine derivatives. Wang et al. (2010) synthesized a series of pyrrolo pyrimidine antifolate inhibitors, demonstrating their potential for inhibiting purine biosynthesis and showing selectivity for certain cellular transport mechanisms (Wang et al., 2010). Liu et al. (2015) also synthesized a series of pyrrolo pyrimidines as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, illustrating their application in cancer treatment (Liu et al., 2015).

  • Diversity-Oriented Synthesis : Research by Marcotte et al. (2003) on functionalized pyrrolo pyrimidines demonstrates the utility of these compounds in diversity-oriented synthesis, a method used to create a variety of molecular structures for potential pharmacological use (Marcotte et al., 2003).

Safety and Hazards

The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the biological activities of related compounds, “1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid” could potentially be explored for its biological activities and potential applications in the future .

properties

IUPAC Name

1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7(12)6-4-5-2-1-3-10(5)8(13)9-6/h1-4H,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHLMUTYELRQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=C(NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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